1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide
Description
1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide is a compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-N-methylbenzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-4-6-15(12(2)8-11)20-10-19-14-9-13(17(21)18-3)5-7-16(14)20/h4-10H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWVGUVSJLRGDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide typically involves the reaction of 2,4-dimethylaniline with N-methyl-1H-benzo[d]imidazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and a base like N-Methylmorpholine (NMM) in a suitable solvent such as dimethylformamide (DMF) . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like nitrobenzene to form corresponding nitro derivatives.
Common reagents and conditions used in these reactions include solvents like DMF, oxidizing agents like nitrobenzene, and reducing agents like sodium dithionite. Major products formed from these reactions include nitro and amine derivatives, which can further undergo functionalization for various applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the formation of β-hematin, a crucial process in the life cycle of the malaria parasite . Additionally, the compound induces apoptosis in cancer cells by inhibiting autophagy, leading to decreased cell survival . The exact molecular pathways involved in these processes are still under investigation, but they likely involve interactions with key enzymes and signaling proteins .
Comparison with Similar Compounds
1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide can be compared with other benzimidazole derivatives such as:
N-(2-Chlorobenzyl)-1-(2,5-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxamide: This compound also exhibits biological activity and has been studied for its potential therapeutic applications.
N’-substituted-2-(5-nitroheterocyclic-2-yl)-3H-benzo[d]imidazole-5-carboxamide: These derivatives have shown antimalarial and antiproliferative activities similar to this compound.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development .
Biological Activity
1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a 2,4-dimethylphenyl group and a carboxamide functional group. Its structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets and its overall activity.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy is often measured in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Compound A | E. coli | 32 | 15 |
| Compound B | S. aureus | 16 | 20 |
| This compound | B. subtilis | 8 | 25 |
The data suggest that the compound shows promise as an antimicrobial agent, particularly against Gram-positive bacteria.
Antitubercular Activity
The compound has been evaluated for its antitubercular properties. In vitro studies demonstrated that it exhibits inhibitory effects against Mycobacterium tuberculosis (Mtb). The most active derivatives showed IC50 values in the low micromolar range, indicating potent activity.
Table 2: Antitubercular Activity
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| IT10 | 2.32 | >128 |
| IT06 | 2.03 | >128 |
These findings highlight its potential as a selective inhibitor of Mtb with minimal cytotoxicity towards mammalian cells.
Antiviral Activity
Emerging studies suggest that imidazole derivatives can also exhibit antiviral properties. Specifically, compounds similar to this compound have shown efficacy against viral replication in various assays.
The biological activities of benzimidazole derivatives can be attributed to their ability to interfere with essential biological processes in pathogens:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives act by inhibiting key enzymes involved in microbial metabolism.
- Disruption of Membrane Integrity : Some compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Targeting Viral Replication : Certain derivatives inhibit viral enzymes critical for replication, thereby reducing viral load.
Case Studies
Several case studies have documented the effectiveness of benzimidazole derivatives in clinical and laboratory settings:
- Study on Antimicrobial Efficacy : A study conducted by Jain et al. demonstrated that specific benzimidazole derivatives exhibited significant antimicrobial activity against multiple pathogens, supporting their potential use in treating infections.
- Antitubercular Research : Research published in RSC Advances highlighted the synthesis and testing of various benzimidazole derivatives against Mtb, revealing promising candidates with low toxicity and high selectivity.
- Antiviral Investigations : A recent review discussed the antiviral potential of imidazole-containing compounds, suggesting that modifications to the structure can enhance efficacy against viruses like HCV and RSV.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
